2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 216.20 g/mol. It is classified as a heterocyclic compound, specifically an imidazole derivative, which is recognized for its potential applications in medicinal chemistry and material science . The compound is identified by its CAS number 1509059-07-7 and is primarily used for research purposes, particularly in the development of pharmaceuticals .
The synthesis of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Technical Details:
The molecular structure of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid features a fused bicyclic system consisting of an imidazole ring and an indazole moiety. The structural representation can be described using various notations:
CC1=CN2C(=C1C(=O)O)N(C(=N2)N)C
YAWPIGWXURCZPH-UHFFFAOYSA-N
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can participate in various chemical reactions due to its functional groups. Key reactions include:
Technical Details:
The mechanism of action for 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is primarily explored in pharmacological contexts. It has been studied for its potential as an inhibitor in various biological pathways.
Data:
Research indicates that compounds with similar structures exhibit significant biological activities such as anti-inflammatory and anti-cancer effects .
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid has several applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5